molecular formula C27H30O15 B13408440 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one

5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one

Cat. No.: B13408440
M. Wt: 594.5 g/mol
InChI Key: KNCNSYQYJUBLPW-NRIIMPDMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of the methoxy group and the attachment of the sugar moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a bioactive agent.

    Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one apart from similar compounds is its specific combination of functional groups and sugar moieties

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-(3,4-dihydroxyphenyl)-7-methoxychromen-2-one

InChI

InChI=1S/C27H30O15/c1-37-12-5-16-20(13(7-19(31)40-16)11-2-3-14(29)15(30)4-11)17(6-12)41-25-23(34)22(33)21(32)18(42-25)8-38-26-24(35)27(36,9-28)10-39-26/h2-7,18,21-26,28-30,32-36H,8-10H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1

InChI Key

KNCNSYQYJUBLPW-NRIIMPDMSA-N

Isomeric SMILES

COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O

Canonical SMILES

COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O

Origin of Product

United States

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